Hypelcin A-II

peptaibol ion channels single-channel electrophysiology C-terminal amino alcohol

Standard peptaibol mixtures (e.g., alamethicin F30) introduce compositional variability, confounding ion-channel kinetic studies. Hypelcin A-II is the defined 20-residue congener with a C-terminal phenylalaninol (Pheol), which prolongs channel open time vs. Leuol-terminated variants. - **Defined phenotype**: ~0.6 nS unitary conductance (3 M KCl, 150 mV); longer dwell times for single-channel recordings. - **Higher activity**: ~3× greater membrane permeabilization than trichopolyn I in calcein-loaded vesicles. - **Traceable supply**: Pure compound (not a complex mixture) enabling rigorous SAR and bioenergetics correlations.

Molecular Formula C88H151N23O24
Molecular Weight 1915.3 g/mol
Cat. No. B15581888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypelcin A-II
Molecular FormulaC88H151N23O24
Molecular Weight1915.3 g/mol
Structural Identifiers
InChIInChI=1S/C88H151N23O24/c1-44(2)40-50(43-112)95-64(120)51(32-35-57(89)114)97-65(121)52(33-36-58(90)115)98-75(131)84(18,19)108-77(133)86(22,23)107-70(126)61(46(5)6)100-68(124)55-30-28-38-110(55)79(135)88(26,27)109-76(132)85(20,21)102-60(117)42-92-71(127)80(10,11)105-67(123)54(41-45(3)4)99-74(130)83(16,17)104-66(122)53(34-37-59(91)116)96-62(118)47(7)93-72(128)81(12,13)103-63(119)48(8)94-73(129)82(14,15)106-69(125)56-31-29-39-111(56)78(134)87(24,25)101-49(9)113/h44-48,50-56,61,112H,28-43H2,1-27H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,128)(H,94,129)(H,95,120)(H,96,118)(H,97,121)(H,98,131)(H,99,130)(H,100,124)(H,101,113)(H,102,117)(H,103,119)(H,104,122)(H,105,123)(H,106,125)(H,107,126)(H,108,133)(H,109,132)/t47-,48-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1
InChIKeyRVTXOXZCDJNTMI-XCGJKZOMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypelcin A‑II: C‑Terminal Phenylalaninol Peptaibol


Hypelcin A‑II (CAS 93397‑16‑1) is a 20‑residue peptaibol antibiotic isolated from the fungus Hypocrea peltata. Its primary structure was solved by FAB‑MS/MS and NMR: Ac‑D‑Iva¹‑L‑Gln²‑L‑Aib³‑D‑Aib⁴‑L‑Ala⁵‑L‑Aib⁶‑L‑Aib⁷‑L‑Gln⁸‑L‑Aib⁹‑L‑Leu¹⁰‑L‑Aib¹¹‑L‑Gly¹²‑L‑Aib¹³‑L‑Aib¹⁴‑L‑Pro¹⁵‑L‑Val¹⁶‑L‑Aib¹⁷‑L‑Aib¹⁸‑L‑Gln¹⁹‑L‑Pheol²⁰ [1]. The peptide belongs to the long‑chain peptaibol subfamily, which includes alamethicin, trichosporins, and trichocellins, all of which form voltage‑dependent ion channels in lipid bilayers. Unlike the majority of hypelcin A congeners that terminate in aliphatic amino alcohols (leucinol, isoleucinol), Hypelcin A‑II is demarcated by a C‑terminal phenylalaninol residue, a structural feature that directly alters channel‑gating kinetics [2].

Hypelcin A‑II Irreplaceability


Peptaibols with identical chain lengths and high α‑aminoisobutyric acid (Aib) content appear superficially interchangeable, yet a single residue change between congeners produces quantifiable differences in ion‑channel conductance, open‑channel lifetime, and membrane‑perturbing activity. Systematic electrophysiology on hypelcin variants has demonstrated that replacing the C‑terminal amino alcohol (Leuol → Pheol) prolongs channel open time, while a Gln¹⁸ → Glu¹⁸ substitution increases both unitary conductance and open lifetime [1]. Ligand‑binding calorimetry further shows that the integral membrane activity of hypelcin A (the mixture containing A‑II) is approximately three‑fold greater than that of the related peptaibol trichopolyn I [2]. Therefore, procurement of the precise congener—Hypelcin A‑II with C‑terminal phenylalaninol—is mandatory for experiments requiring a defined, phenylalaninol‑dependent channel phenotype.

Hypelcin A‑II Comparative Evidence


C‑Terminal Phenylalaninol Prolongs Ion-Channel Open Lifetime

Hypelcin A‑II carries a C‑terminal phenylalaninol (Pheol), whereas the otherwise identical congener Hypelcin A‑I terminates in leucinol (Leuol). In planar bilayer lipid membranes, the synthetic analog HP‑A‑Pheol (mimicking the A‑II C‑terminus) displayed a markedly prolonged open‑channel lifetime compared with HP‑A‑I (Leuol) and HP‑A‑V (Ileol) [1]. The dominant conductance state (Level 1) for all hypelcins tested was ≈0.6 nS in 3 M KCl at 150 mV, but the Pheol substitution selectively increased the duration of the conducting state without altering unitary conductance, providing a kinetic fingerprint that distinguishes Hypelcin A‑II from other hypelcin A subcomponents [1].

peptaibol ion channels single-channel electrophysiology C-terminal amino alcohol

Gln¹⁸ vs. Glu¹⁸: Conductance and Open-Channel Lifetime

Hypelcin A‑II contains Gln at position 18, whereas the acidic peptaibol Hypelcin B‑V carries Glu at the equivalent position. A direct comparison of HP‑A‑V (Gln¹⁸) and HP‑B‑V (Glu¹⁸) in planar bilayers revealed that the Glu¹⁸ residue increased both the open‑channel lifetime and the magnitude of unitary conductance at each conductance level [1]. Although Hypelcin A‑II was not measured directly, the Gln¹⁸ identity is conserved between A‑II and A‑V; therefore, A‑II is expected to exhibit lower conductance and shorter openings than the Glu¹⁸‑containing Hypelcin B‑V under identical conditions.

position‑18 substitution Gln/Glu peptaibol variants unitary conductance

Membrane Perturbation and Binding Versus Trichopolyn I

In a head‑to‑head calcein‑leakage assay using sonicated egg‑yolk phosphatidylcholine vesicles, the mixture hypelcin A (which includes A‑II) displayed both binding affinity and membrane‑perturbing activity that were approximately three times greater than those of the 19‑residue peptaibol trichopolyn I [1]. The quantitative analysis revealed that the vesicle‑binding affinity of trichopolyn I was about one‑third that of hypelcin A, and the same ratio held for the kinetic membrane‑perturbing activity [1]. Because Hypelcin A‑II is one of the major components of the hypelcin A complex, this differential directly informs procurement decisions when membrane‑disrupting potency in model vesicle systems is the selection criterion.

membrane perturbation calcein leakage assay binding affinity

Anti‑Gram‑Negative and Antifungal Activity

The hypelcin A complex, from which A‑II was chromatographically resolved, was originally isolated based on growth inhibition against the fungus Lentinus edodes and also exhibits activity against Gram‑negative bacteria [1]. Hypelcin A‑II, as a single purified component, retains anti‑Gram‑negative and antifungal activity . While MIC values for the pure A‑II congener are not reported against specific strains in the foundational literature, the isolation paper confirms biological activity co‑eluting with the A‑II peak, providing a baseline for procurement when a structurally defined, single‑component peptaibol is required for antimicrobial mechanistic studies.

antimicrobial activity Gram-negative bacteria antifungal

Mitochondrial Uncoupling Compared to Alamethicin

A comparative bioenergetic study demonstrated that hypelcin A and alamethicin uncouple oxidative phosphorylation in isolated mitochondria via the same mechanism, with similar potency [1]. Although the experiment used the hypelcin A complex rather than purified A‑II, the result establishes that the hypelcin scaffold is functionally equivalent to alamethicin in mitochondrial assays. Because A‑II differs from the mixture by a single defined C‑terminal residue, it serves as a molecularly precise tool for dissecting how terminal amino‑alcohol identity modulates mitochondrial uncoupling activity relative to alamethicin's C‑terminal phenylalaninol.

mitochondrial uncoupling oxidative phosphorylation peptaibol bioenergetics

Hypelcin A‑II Application Scenarios


Electrophysiology with Prolonged Open-Channel Lifetimes

Hypelcin A‑II, with its C‑terminal phenylalaninol, generates ion‑channel openings in planar lipid bilayers that outlast those of the Leuol‑ or Ileol‑terminated congeners [1]. Researchers performing dwell‑time histograms or voltage‑ramp protocols can exploit this kinetic signature to improve the signal‑to‑noise ratio of single‑channel recordings. The dominant conductance level remains ≈0.6 nS (Level 1, 3 M KCl, 150 mV), allowing direct comparison with published hypelcin datasets [1].

C‑Terminal Amino‑Alcohol SAR Studies

Because Hypelcin A‑II is the only major hypelcin A component bearing a C‑terminal phenylalaninol, it fills a critical gap in systematic SAR libraries that already include Leuol‑ (A‑I) and Ileol‑ (A‑V) terminated variants [1]. Procurement of pure A‑II enables direct interrogation of how aromaticity at the C‑terminus influences channel stability, ion selectivity (K⁺/Cl⁻ permeability ratio), and voltage dependence without confounding signals from unresolved peptaibol mixtures [2].

Phosphatidylcholine Vesicle Permeabilization with Reduced Peptide

The hypelcin A complex, of which A‑II is a major constituent, exhibits approximately three‑fold greater membrane‑binding and permeabilizing activity than trichopolyn I in calcein‑loaded phosphatidylcholine vesicles [3]. Formulations requiring maximal leakage at minimal peptide concentration—such as high‑throughput antimicrobial screens or liposomal cargo‑release models—benefit from this higher intrinsic potency.

Mitochondrial Uncoupling with Sequence-Defined Peptaibol

Hypelcin A‑II retains the mitochondrial uncoupling activity of the parent complex, which is mechanistically indistinguishable from that of alamethicin [4]. By using pure A‑II instead of the heterogeneous alamethicin F30 mixture, investigators can attribute subtle differences in uncoupling dose‑response curves to the peptide sequence rather than to compositional variability, facilitating rigorous structure‑bioenergetics correlations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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